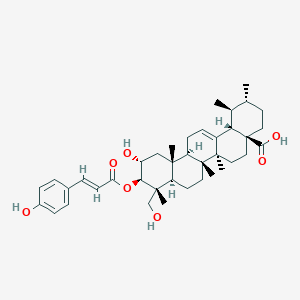

3-O-Coumaroylasiatic acid

Description

Contextualization within Natural Product Chemistry and Bioactive Triterpenoids

3-O-Coumaroylasiatic acid is classified as a pentacyclic triterpenoid (B12794562). nih.gov Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). nih.gov They are widely distributed in plants and are often responsible for the medicinal properties of various herbs. nih.govresearchgate.net Asiatic acid, the parent compound of this compound, is a well-known triterpenoid found predominantly in Centella asiatica. nih.govresearchgate.net The addition of a coumaroyl group to the asiatic acid scaffold at the 3-O position gives rise to this compound, a modification that can significantly influence its biological properties.

The coumaroyl moiety is derived from p-coumaric acid, a hydroxycinnamic acid that is also widespread in the plant kingdom. researchgate.netmdpi.com Hydroxycinnamic acids can exist as free compounds or as conjugates with other molecules, forming esters, amides, or other derivatives. researchgate.netscilit.com The conjugation of p-coumaric acid to a triterpenoid like asiatic acid is an example of the chemical diversity generated by plants, leading to a vast array of bioactive compounds. researchgate.net

Historical Perspectives on Asiatic Acid Derivatives and Coumaroyl Conjugates in Research

Research into asiatic acid and its derivatives has a long history, driven by the traditional use of Centella asiatica for various ailments. nih.govresearchgate.net Scientific investigations have focused on isolating and characterizing the active constituents of this plant, with asiatic acid and its glycosides (like asiaticoside) being primary subjects of study. researchgate.netmdpi.com These studies have established the foundational knowledge of their chemical structures and a wide range of biological activities. researchgate.net

The study of coumaroyl conjugates also has a significant history in phytochemistry. researchgate.netmdpi.com Researchers have long been interested in how plants synthesize these compounds and their roles in plant physiology, such as in defense mechanisms. researchgate.net The investigation of coumaroyl conjugates extends to their potential effects on human health, given their presence in many dietary plants. mdpi.com The convergence of these two research streams—the study of asiatic acid derivatives and the exploration of coumaroyl conjugates—has naturally led to the investigation of hybrid molecules like this compound.

Significance of this compound as a Research Target in Phytochemistry and Pharmacology

The significance of this compound as a research target stems from its unique chemical structure, which combines the features of a bioactive triterpenoid and a phenolic acid. This conjugation is hypothesized to result in novel or enhanced pharmacological activities compared to its parent compounds. For instance, while asiatic acid itself exhibits antioxidant properties, the addition of a coumaroyl group, which is also a known antioxidant, could potentiate this effect. chembk.compaulaschoice-eu.com

In phytochemistry, the isolation and structural elucidation of this compound from natural sources like Actinidia arguta and Actinidia polygama contribute to our understanding of the chemical diversity within the plant kingdom. naturalproducts.netevitachem.comevitachem.com The presence of this compound in different plant species raises questions about its biosynthetic pathways and ecological roles.

From a pharmacological perspective, this compound is a subject of interest for its potential biological activities. chembk.com Preliminary research suggests it may possess antioxidant and anti-inflammatory properties, and could potentially inhibit tumor cell growth and promote wound healing. chembk.com These initial findings provide a strong rationale for more in-depth pharmacological investigations.

Overview of Current Academic Research Landscape and Identified Gaps

The current academic research landscape for this compound is still in its early stages. While the compound has been identified in several plant species and is available as a research chemical, the body of literature specifically dedicated to its biological activities is limited. chembk.comtargetmol.combiosynth.comcymitquimica.com Much of the available information is in the context of broader phytochemical screenings of plant extracts.

A significant gap in the research is the lack of comprehensive studies detailing the specific mechanisms of action of this compound. While general activities like "antioxidant" and "anti-inflammatory" are mentioned, detailed molecular and cellular studies are needed to substantiate these claims and understand the underlying pathways. chembk.com Furthermore, comparative studies evaluating the potency and efficacy of this compound against its parent compounds, asiatic acid and p-coumaric acid, are scarce.

Another area requiring further investigation is its biosynthesis in plants. Understanding the enzymes and genetic pathways responsible for the conjugation of coumaroyl-CoA with asiatic acid would be a significant contribution to plant biochemistry. nih.govnih.gov

Finally, while preliminary data suggests a range of potential therapeutic applications, extensive preclinical research is necessary to validate these findings and to explore other potential pharmacological effects. chembk.com The current limited research on its toxicity and side effects also represents a critical knowledge gap that needs to be addressed in future studies. chembk.com

Detailed Research Findings

The following table summarizes key research findings related to this compound and its constituent parts, based on available scientific literature.

| Research Area | Finding | Source |

| Natural Occurrence | Identified as a natural product in Actinidia arguta and Actinidia polygama. | naturalproducts.netevitachem.comevitachem.com |

| Chemical Class | Classified as a pentacyclic triterpenoid ester. | nih.gov |

| Parent Compound | A derivative of asiatic acid, a major bioactive triterpenoid from Centella asiatica. | nih.govresearchgate.net |

| Conjugate Group | Contains a p-coumaroyl moiety, derived from the widespread plant phenolic, p-coumaric acid. | researchgate.netmdpi.com |

| Potential Biological Activities | Suggested to have antioxidant, anti-inflammatory, and tumor cell growth inhibitory properties. | chembk.com |

| Research Status | Primarily in the stage of phytochemical identification and preliminary biological screening. | chembk.comtargetmol.combiosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-15-18-39(34(44)45)20-19-37(5)27(32(39)24(23)2)12-13-30-35(3)21-28(42)33(36(4,22-40)29(35)16-17-38(30,37)6)46-31(43)14-9-25-7-10-26(41)11-8-25/h7-12,14,23-24,28-30,32-33,40-42H,13,15-22H2,1-6H3,(H,44,45)/b14-9+/t23-,24+,28-,29-,30-,32+,33+,35+,36+,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVZBLIEJQJTCN-KJVBOBAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 3 O Coumaroylasiatic Acid

Elucidation of Precursor Compounds in Asiatic Acid and Coumaric Acid Biosynthesis

The synthesis of 3-O-coumaroylasiatic acid begins with the independent formation of its two primary constituents, asiatic acid and p-coumaric acid, each originating from distinct and fundamental metabolic routes within the plant cell.

Asiatic Acid Precursors: The biosynthesis of the triterpenoid (B12794562) backbone of asiatic acid originates from the universal C5 isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govkegg.jp Plants utilize two separate pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govfrontiersin.orgmdpi.com While sesquiterpenoids and triterpenoids are primarily synthesized via the cytosolic MVA pathway, crosstalk between the two pathways has been noted. frontiersin.orgresearchgate.net

In the MVA pathway, three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. Following phosphorylation and decarboxylation, IPP is formed. The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP through a different series of intermediates. nih.gov

IPP and DMAPP are then sequentially condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15). kegg.jp Two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to form the C30 hydrocarbon squalene, the direct precursor to all triterpenoids. nih.govutas.edu.au Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. researchgate.netresearchgate.net This molecule serves as the critical branching point for the vast diversity of triterpenoid skeletons.

Coumaric Acid Precursors: p-Coumaric acid, a hydroxycinnamic acid, is a product of the phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine or, in some organisms, L-tyrosine. mdpi.comnih.gov In the primary route, phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. nih.gov This is followed by a hydroxylation reaction at the para (4th) position of the aromatic ring, catalyzed by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. nih.govnih.gov An alternative, though less common, pathway involves the direct deamination of tyrosine by tyrosine ammonia-lyase (TAL) to form p-coumaric acid directly. researchgate.net

Enzymatic Mechanisms in this compound Formation within Plant Systems

The assembly of the final this compound molecule involves the cyclization and functionalization of the triterpenoid backbone, followed by the attachment of the coumaroyl group.

The final step in the biosynthesis of this compound is the esterification of the C-3 hydroxyl group of asiatic acid with a coumaroyl group. This reaction is catalyzed by an acyltransferase. These enzymes typically utilize an activated form of p-coumaric acid, p-coumaroyl-CoA, as the acyl donor. The formation of this high-energy thioester from p-coumaric acid and coenzyme A is catalyzed by 4-coumarate:CoA ligase (4CL). nih.gov

The acyltransferase responsible for this specific conjugation belongs to the BAHD family, a large group of plant-specific acyl-CoA-dependent transferases known for their role in generating a diverse array of secondary metabolites. nih.govnih.gov These enzymes share conserved sequence motifs and catalyze the formation of an ester or amide bond by transferring the acyl group from a CoA thioester to an acceptor molecule. nih.govresearchgate.net While the specific enzyme that conjugates p-coumaroyl-CoA to asiatic acid has not been fully characterized, its mechanism is expected to follow the established model for BAHD acyltransferases, involving the binding of both the triterpenoid acceptor and the acyl-CoA donor to the active site for catalysis.

The synthesis of the asiatic acid core from 2,3-oxidosqualene is a multi-step enzymatic process.

Cyclization: The linear 2,3-oxidosqualene is first cyclized by an oxidosqualene cyclase (OSC) to form a pentacyclic triterpenoid skeleton. frontiersin.org For ursane-type triterpenoids like asiatic acid, the key enzyme is α-amyrin synthase, which converts 2,3-oxidosqualene into α-amyrin. nih.gov

Oxidation: Following the formation of the basic carbon skeleton, the α-amyrin molecule undergoes a series of regio- and stereospecific oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.orgresearchgate.net These enzymes are responsible for adding hydroxyl groups at various positions on the triterpenoid ring structure. For asiatic acid, this involves hydroxylations at the C-2, C-3, and C-23 positions and the oxidation of the C-28 methyl group to a carboxylic acid. nih.gov The specific P450s involved in these sequential modifications are key determinants of the final triterpenoid product.

| Enzyme Class | Function in Biosynthesis |

| Terpenoid Backbone Synthesis | |

| Squalene Synthase (SQS) | Catalyzes the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form squalene. |

| Oxidosqualene Cyclase (OSC) | Cyclizes 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton (e.g., α-amyrin). frontiersin.org |

| Cytochrome P450 (P450) | Catalyzes a series of oxidation reactions on the triterpenoid skeleton to add hydroxyl and carboxyl groups, forming asiatic acid. researchgate.net |

| Phenylpropanoid Pathway | |

| Phenylalanine Ammonia-Lyase (PAL) | Deaminates L-phenylalanine to produce trans-cinnamic acid. nih.gov |

| Cinnamic Acid 4-Hydroxylase (C4H) | Hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.gov |

| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.gov |

| Final Conjugation | |

| Acyltransferase (BAHD family) | Transfers the coumaroyl group from p-coumaroyl-CoA to the C-3 hydroxyl group of asiatic acid. nih.govnih.gov |

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is tightly regulated at the genetic level. The expression of genes encoding the biosynthetic enzymes is often coordinated and can be induced by various developmental and environmental cues. Transcriptome analysis of Centella asiatica, a primary source of these compounds, has been instrumental in identifying candidate genes involved in the pathway. acs.orgfrontiersin.org

Studies have shown that the application of elicitors, such as methyl jasmonate (MeJA), can significantly upregulate the expression of genes involved in triterpenoid biosynthesis. nih.gov Transcriptomic analysis of MeJA-elicited C. asiatica leaves has led to the identification of numerous putative genes for OSCs, P450s, and UDP-glycosyltransferases (UGTs), which are involved in the synthesis of related saponins (B1172615) like asiaticoside (B1665284). nih.govfrontiersin.org This co-regulation suggests that the genes for the entire pathway, including the acyltransferases for coumaroylation, are likely controlled by a network of transcription factors that respond to stress-related signals like jasmonates. Integrated metabolome and transcriptome analysis has revealed dynamic changes in gene expression that correlate with the accumulation of triterpenoid saponins during leaf development, further highlighting the transcriptional control over this pathway. frontiersin.org

Environmental and Cultivation Factors Influencing this compound Production in Source Organisms

The production and accumulation of pentacyclic triterpenes, including asiatic acid and its derivatives, in source organisms like Centella asiatica are significantly influenced by external factors.

Nutrient Availability: The composition of nutrient solutions in hydroponic systems has a marked effect on triterpenoid content. Studies have shown that lower concentrations of phosphorus can lead to higher accumulation of triterpene glycosides. mdpi.com

Light: Light intensity is a critical factor affecting both the growth and the synthesis of secondary metabolites in plants. Different LED light intensities can modulate the production of triterpenoids in C. asiatica. mdpi.com

Harvesting Period and Location: The concentration of triterpenes in C. asiatica varies depending on the season and the geographical location of cultivation. bohrium.comnih.gov For instance, plants collected from different regions at different times of the year showed significant variation in their total pentacyclic triterpene content, with leaves generally containing the highest amounts. bohrium.com These variations are likely due to a combination of genetic differences and adaptations to local environmental conditions such as climate and soil composition. nih.govresearchgate.net

| Factor | Effect on Triterpenoid Production in Centella asiatica |

| Nutrient Solution | Lower phosphorus levels have been correlated with increased triterpenoid glycoside content. mdpi.com |

| Light Intensity | Modulates physiological changes and the accumulation of secondary metabolites, including triterpenoids. mdpi.com |

| Harvesting Time | Triterpenoid content varies significantly with the season, with optimal accumulation occurring in specific months. bohrium.com |

| Geographic Location | Plants from different locations exhibit distinct profiles and concentrations of triterpenoids, reflecting environmental and genetic differences. bohrium.comnih.gov |

| Plant Part | Leaves consistently show the highest concentration of pentacyclic triterpenes compared to other parts like stolons, petioles, or roots. bohrium.com |

Biotechnological and Synthetic Biology Approaches for Enhanced Biosynthesis in Research Settings

Given the valuable properties of asiatic acid derivatives, significant research has focused on enhancing their production using biotechnological methods. These approaches offer a more controlled and sustainable supply compared to extraction from wild or cultivated plants.

Plant Tissue and Hairy Root Cultures: In vitro cultures of C. asiatica, particularly hairy root cultures established via Agrobacterium rhizogenes-mediated transformation, provide a stable platform for producing triterpenoids. researchgate.net The production in these cultures can be significantly enhanced through elicitation and precursor feeding.

Elicitation: The addition of elicitors like methyl jasmonate (MeJA) and salicylic (B10762653) acid to hairy root cultures has been shown to dramatically increase the biosynthesis of target triterpenoids. researchgate.net

Precursor Feeding: Supplementing the culture medium with biosynthetic precursors, such as squalene or farnesyl pyrophosphate (FPP), can boost the production of downstream triterpenes by increasing the substrate pool for key enzymes. researchgate.netresearchgate.net Squalene, in particular, has been identified as a highly effective precursor for promoting triterpene accumulation in C. asiatica callus cultures. researchgate.net

Metabolic Engineering and Synthetic Biology: The most advanced approach involves the heterologous expression of the entire biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. frontiersin.org This synthetic biology strategy allows for high-level production in controlled fermenters. acs.orgnih.gov Researchers have successfully engineered yeast to produce high levels of asiatic acid by introducing the relevant plant genes (e.g., for α-amyrin synthase and the necessary P450s) and optimizing the host's native metabolic pathways to ensure a high flux towards the triterpenoid precursors. acs.org This platform provides a promising avenue for the sustainable and scalable production of asiatic acid and could be extended to produce this compound by co-expressing a suitable acyltransferase. frontiersin.org

Molecular and Cellular Mechanisms of Action of 3 O Coumaroylasiatic Acid

Investigation of Receptor Binding and Ligand-Target Interactions

Detailed experimental data on the direct binding and interaction of 3-O-Coumaroylasiatic acid with various receptor families are not extensively available in the current scientific literature. The following sections summarize the status of research for specific receptor classes.

G-Protein Coupled Receptor (GPCR) Modulation

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways nih.govyoutube.com. They are crucial drug targets involved in a vast array of physiological processes wikipedia.orgkhanacademy.org. Currently, there is no specific published research detailing the direct modulatory effects of this compound on any G-Protein Coupled Receptors.

Potential Nuclear Receptor Activation/Inhibition

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules nih.gov. Upon activation, they act as transcription factors to regulate gene expression nih.gov. There are currently no specific studies in the available scientific literature that investigate or demonstrate the activation or inhibition of nuclear receptors by this compound.

Kinase Inhibition/Activation Profiles (e.g., MAPK, ERK, PI3K/Akt)

The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-kinase (PI3K/Akt) pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation cellsignal.comnih.govnih.gov. Dysregulation of these pathways is common in various diseases mdpi.com. To date, specific research on the kinase inhibition or activation profiles of this compound has not been published. While the structurally related molecule p-coumaric acid has been shown to suppress the phosphorylation of ERK1/2, these findings cannot be directly attributed to this compound without specific experimental validation researchgate.net.

Enzyme Modulation (e.g., α-glucosidase, α-amylase, COX-2)

Enzymes such as α-glucosidase and α-amylase are key targets for managing carbohydrate digestion, while cyclooxygenase-2 (COX-2) is a central enzyme in inflammation nih.govnih.gov. There is a lack of specific published data on the modulatory effects of this compound on α-glucosidase, α-amylase, or COX-2. While various coumarin (B35378) derivatives have been investigated for such properties, specific inhibitory concentrations and mechanisms for this compound have not been reported mdpi.comnih.gov.

Modulation of Intracellular Signaling Pathways

The influence of a compound on intracellular signaling pathways provides insight into its broader cellular effects. Research in this area for this compound is still in its early stages.

NF-κB Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling pathway involved in regulating inflammatory responses, immunity, and cell survival nih.govnih.gov. While studies on the parent compound p-coumaric acid have shown it can inhibit the NF-κB pathway in macrophage cell models researchgate.net, there is no direct evidence currently available in the scientific literature specifically detailing the regulation of the NF-κB pathway by this compound. Research on the closely related compound, 3-O-trans-p-coumaroyl tormentic acid, has demonstrated enhanced anti-inflammatory effects through NF-κB targeting, but these results are specific to that molecule and cannot be extrapolated to this compound nih.govresearchgate.net.

Note on Data Tables: Due to the absence of specific quantitative data in the current scientific literature for this compound concerning the outlined mechanisms, data tables have been omitted.

MAPK/ERK Signaling Cascade Involvement (p38, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. assaygenie.com Key subfamilies include the Extracellular signal-Regulated Kinases (ERK1/2) and p38 MAPKs. The ERK pathway is typically activated by growth factors and mitogens, while the p38 pathway is more responsive to cellular stress and inflammatory cytokines. assaygenie.comnih.gov Activation of these cascades involves a series of sequential phosphorylations by upstream kinases (MAPKKKs and MAPKKs), culminating in the activation of ERK1/2 or p38. nih.govnih.gov

Direct experimental evidence detailing the interaction of this compound with the MAPK/ERK signaling cascade is not available in the current scientific literature. However, other natural compounds, including various flavonoids and phenolic acids, are known to modulate these pathways. nih.gov The p38 MAPK and ERK pathways are central regulators of cellular responses to environmental toxins and stress, leading to outcomes such as inflammation and apoptosis. nih.gov Given the anti-inflammatory properties of many triterpenoids, it is plausible that this compound could exert its effects through the modulation of p38 and ERK1/2 phosphorylation, but this remains to be experimentally verified.

PI3K/Akt Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that governs cell survival, growth, proliferation, and metabolism. nih.govnih.gov This pathway is typically activated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K. mdpi.com Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which acts as a docking site for proteins like Akt (also known as Protein Kinase B). mdpi.comwikipedia.org This recruitment to the cell membrane allows for the phosphorylation and activation of Akt, which then phosphorylates a multitude of downstream targets to execute its cellular functions. nih.gov Dysregulation of this pathway is a common feature in many cancers. nih.govmdpi.com

There is no direct research demonstrating the effects of this compound on the PI3K/Akt pathway. However, studies on one of its constituent parts, p-coumaric acid, have shown that it can inhibit the PI3K/Akt signaling pathway in osteosarcoma cells, leading to reduced cell proliferation, migration, and invasion. researchgate.net This suggests that the coumaroyl moiety of this compound could potentially confer an inhibitory role on this pathway. Triterpenoids, the class to which asiatic acid belongs, have also been shown to interact with this pathway. The specific impact of the combined molecule, this compound, requires dedicated investigation.

Nrf2/ARE Pathway Activation and Redox Signaling

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of cellular defense against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of numerous target genes, initiating the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes. mdpi.comnih.gov

Specific studies on the activation of the Nrf2/ARE pathway by this compound have not been reported. Nevertheless, many natural products, particularly polyphenols and triterpenoids, are well-known activators of this pathway. nih.gov They often function by modifying specific cysteine residues on Keap1, which leads to the release and activation of Nrf2. This activation is a key mechanism for the antioxidant and anti-inflammatory effects of these compounds. Given its chemical structure, it is hypothesized that this compound may act as an Nrf2 activator, thereby upregulating the cell's endogenous antioxidant defenses and contributing to redox homeostasis.

Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress Modulation

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of secretory and transmembrane proteins. youtube.com A variety of physiological and pathological conditions can disrupt the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. nih.gov To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). wikipedia.orgnih.gov The UPR aims to restore proteostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones. nih.govwikipedia.org If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. wikipedia.orgnih.gov

The modulatory effect of this compound on the UPR and ER stress has not been investigated. The UPR is mediated by three main ER-transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). researchgate.net Certain natural compounds have been shown to modulate ER stress, either by mitigating the stress or by enhancing it to induce apoptosis in cancer cells. The potential for this compound to influence these pathways is unknown and represents an area for future research.

Effects on Gene Expression and Transcriptional Regulation

Modulation of Transcription Factor Activity (e.g., NF-κB, Nrf2, STATs)

Transcription factors are critical proteins that bind to specific DNA sequences to control the rate of gene transcription. Their activity is tightly regulated by upstream signaling pathways. Key transcription factors involved in inflammation, oxidative stress, and cell survival include Nuclear Factor-kappa B (NF-κB), Nrf2, and Signal Transducer and Activator of Transcription (STAT) proteins.

NF-κB: A central regulator of inflammatory responses, NF-κB activation leads to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway. nih.govnih.gov

Nrf2: As described previously, Nrf2 is the master regulator of the antioxidant response. mdpi.com

STATs: These transcription factors are involved in signaling from cytokines and growth factors. The JAK/STAT pathway, for instance, is crucial for immune and inflammatory responses. nih.govmdpi.com

While direct evidence is lacking for this compound, numerous polyphenolic compounds have been shown to modulate NF-κB activity in intestinal cells. nih.gov Similarly, natural compounds are known modulators of the JAK/STAT and MAPK pathways. nih.gov It is plausible that this compound, through its triterpenoid (B12794562) and phenolic acid components, could inhibit pro-inflammatory transcription factors like NF-κB and STATs while activating the protective Nrf2 factor. The crosstalk between these pathways is complex; for instance, Nrf2 activation can sometimes negatively regulate NF-κB signaling.

Table 1: Putative Effects on Transcription Factor Activity

| Transcription Factor | General Function | Postulated Effect of this compound (Inferred) |

| NF-κB | Pro-inflammatory gene expression | Inhibition |

| Nrf2 | Antioxidant gene expression | Activation |

| STATs | Cytokine signaling, inflammation | Inhibition |

Note: The effects listed in this table are hypothetical and based on the known activities of structurally related compounds. They have not been experimentally confirmed for this compound.

Alterations in Protein Expression

Changes in transcription factor activity and signaling pathway modulation ultimately lead to alterations in the expression levels of specific proteins. These changes are the functional consequence of the compound's mechanism of action and can be measured by techniques such as Western blotting or proteomics.

There are no studies available that have specifically analyzed the global or targeted changes in protein expression induced by this compound. Based on the inferred mechanisms of action discussed above, treatment with this compound would be expected to lead to:

Decreased Expression of Pro-inflammatory Proteins: Downregulation of proteins whose genes are transcribed by NF-κB, such as certain cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).

Increased Expression of Cytoprotective Proteins: Upregulation of Nrf2-target proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione (B108866) system.

Research on p-coumaric acid has demonstrated its ability to alter the expression of proteins involved in myogenesis and adipogenesis, such as peroxisome proliferator-activated receptor gamma-2 (PPAR-γ2). researchgate.net However, a comprehensive protein expression profile following treatment with this compound is needed to confirm these hypotheses.

Table 2: Predicted Alterations in Protein Expression

| Protein Class | Specific Examples | Predicted Change | Regulating Pathway (Inferred) |

| Pro-inflammatory Enzymes | COX-2, iNOS | Decrease | NF-κB |

| Pro-inflammatory Cytokines | IL-6, TNF-α | Decrease | NF-κB, MAPK |

| Antioxidant Enzymes | HO-1, NQO1 | Increase | Nrf2/ARE |

| Adhesion Molecules | VCAM-1, ICAM-1 | Decrease | NF-κB |

Note: The alterations listed in this table are predicted based on inferred pathway interactions and require experimental validation for this compound.

MicroRNA (miRNA) Expression Profiling

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in regulating gene expression post-transcriptionally. nih.govgene-quantification.com Their expression patterns can be significantly altered in various physiological and pathological states, making them important targets for therapeutic agents. While direct miRNA profiling studies on this compound are not extensively documented, research on related phenolic compounds, such as p-Coumaric acid (p-CA), provides insight into potential mechanisms.

In studies involving SNU-16 human gastric cancer cells, p-CA was found to exert anticancer effects by modulating the expression of specific microRNAs. nih.gov High-throughput RNA sequencing identified numerous differentially expressed miRNAs (DEMs) in p-CA-treated cells compared to controls. Specifically, 32 DEMs were identified, with 9 being upregulated and 23 downregulated. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the target genes for these miRNAs revealed their involvement in various biological functions and cancer-related pathways. nih.gov Network analysis identified hsa-miR-125a-5p, hsa-miR-30a-5p, and hsa-miR-7-5p as key nodes in the interaction network, suggesting their central role in the compound's mechanism of action. nih.gov These findings indicate that a compound like this compound may similarly alter miRNA expression profiles to regulate cellular processes.

Table 1: Differentially Expressed MicroRNAs in SNU-16 Cells Treated with p-Coumaric Acid

| Regulation | Number of miRNAs | Key Identified miRNAs |

|---|---|---|

| Upregulated | 9 | Not specified |

| Downregulated | 23 | Not specified |

Data derived from studies on p-Coumaric acid.

Impact on Key Cellular Processes

Apoptosis Induction and Programmed Cell Death Pathways (e.g., Caspase activation, Mitochondrial Membrane Potential)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It is often dysregulated in diseases like cancer. The induction of apoptosis is a key mechanism for many anti-cancer agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases. mdpi.com

The intrinsic pathway is heavily dependent on the mitochondria. In response to cellular stress, the permeability of the outer mitochondrial membrane increases, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. khanacademy.org This release causes a decrease in the mitochondrial membrane potential (ΔΨm). nih.govmdpi.com In the cytoplasm, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form an apoptosome, which then activates the initiator caspase-9. mdpi.com Caspase-9, in turn, activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of cell death. mdpi.comresearchgate.net

Studies on coumarin, a related compound, have shown it induces apoptosis in human cervical cancer cells through a mechanism that is dependent on both mitochondria and caspase-3. nih.gov Treatment with coumarin led to a decrease in the mitochondrial membrane potential, the release of cytochrome c, and subsequent activation of caspase-3. nih.gov It also modulated the expression of Bcl-2 family proteins, decreasing the anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the pro-apoptotic protein Bax. nih.gov

Table 2: Key Events in Mitochondria-Mediated Apoptosis

| Event | Description | Key Molecules Involved |

|---|---|---|

| Mitochondrial Membrane Depolarization | Loss of the electrochemical gradient across the inner mitochondrial membrane. | Bcl-2 family proteins (Bax, Bcl-2) |

| Cytochrome c Release | Release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. | Cytochrome c |

| Apoptosome Formation | Formation of a protein complex that initiates caspase activation. | Apaf-1, Cytochrome c, Caspase-9 |

| Caspase Activation | A cascade of protease activation leading to cell death. | Caspase-9, Caspase-3 |

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. frontiersin.org Malfunctions in this process are a hallmark of cancer. frontiersin.org Inducing cell cycle arrest is a common strategy for anti-cancer therapies as it prevents tumor cells from dividing. frontiersin.org The cell cycle is controlled by complexes of cyclins and cyclin-dependent kinases (CDKs), which are in turn regulated by cyclin-dependent kinase inhibitors (CDKIs). mdpi.com

Compounds like coumarin have been shown to induce cell cycle arrest in the G0/G1 phase. nih.gov This arrest is associated with a decrease in the expression of proteins that promote the G0/G1 phase transition. nih.gov Other natural compounds have been observed to cause cell cycle arrest at the G2/M phase. frontiersin.orgmdpi.com For example, gallic acid can arrest ovarian cancer cells in the S or G2 phase through the p53-p21-Cdc2-cyclin B pathway. mdpi.com Similarly, retinoic acid can induce G1 arrest by inhibiting cyclin D-cdk4/6 complexes through the action of CDKIs like p21Cip1. nih.gov

The specific phase of cell cycle arrest often depends on the cell type and the specific compound. Pre-treatment with p-Coumaric acid has been shown to inhibit hydrogen peroxide-induced cell cycle arrest in a dose-dependent manner in nucleus pulposus cells, suggesting a protective role in certain contexts. nih.govresearchgate.net

Autophagy Modulation

Autophagy is a cellular degradation and recycling process where cytoplasmic components, including organelles, are enclosed in double-membraned vesicles called autophagosomes. nih.govembopress.org These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are broken down. embopress.org This process is crucial for cellular homeostasis and can either promote cell survival under stress or lead to cell death.

The regulation of autophagy is complex, involving numerous autophagy-related (ATG) genes and signaling pathways. nih.gov A key negative regulator of autophagy is the mechanistic target of rapamycin (B549165) (mTOR) complex I (mTORC1). embopress.org Conversely, AMP-activated protein kinase (AMPK) can promote autophagy, partly by inhibiting mTORC1. mdpi.com The formation of autophagosomes is initiated by a complex that includes Beclin-1 and the class III phosphoinositide 3-kinase (PI3KC3). embopress.org The elongation of the autophagosome membrane involves two ubiquitin-like conjugation systems, leading to the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from LC3-I to LC3-II, which is a hallmark of autophagy. plos.org

While direct evidence for this compound is limited, the modulation of autophagy is a known mechanism for many bioactive compounds. mdpi.com For instance, unsaturated fatty acids can induce a non-canonical form of autophagy that is independent of Beclin-1. embopress.org Given its structural components, it is plausible that this compound could influence these pathways, but further research is required.

Cellular Senescence Pathways

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oxidative stress. mdpi.com While it acts as a tumor-suppressive mechanism, the accumulation of senescent cells can contribute to aging and age-related diseases. mdpi.com Key signaling pathways that regulate senescence include the p53/p21 and p16/retinoblastoma (RB) pathways. nih.gov

Research on p-Coumaric acid (PCA) has demonstrated its ability to suppress cellular senescence. In nucleus pulposus cells subjected to reactive oxygen species (ROS)-induced stress, PCA was shown to inhibit senescence. nih.govnih.gov This anti-senescence effect was mediated through both the p16 and p53 pathways. nih.govnih.gov PCA treatment reduced the gene expression of senescence markers like p53 and p16. nih.gov Furthermore, it reversed the activity of senescence-associated β-galactosidase (SA-β-gal), a common biomarker for senescent cells. nih.gov These findings suggest that related compounds could potentially modulate cellular senescence pathways, which may have therapeutic implications.

Interactions with Cellular Organelles

The biological activities of this compound are fundamentally linked to its interactions with various cellular organelles. Eukaryotic cells are compartmentalized into distinct, membrane-bound organelles that communicate and coordinate their functions through vesicular trafficking and direct membrane contact sites. nih.gov

Mitochondria are central to the action of compounds that induce apoptosis. As discussed, the mitochondria act as a hub for integrating cell death signals, leading to the permeabilization of their outer membrane, loss of membrane potential, and the release of pro-apoptotic proteins. khanacademy.orgnih.gov The activation of caspases can, in turn, feed back to further damage mitochondrial electron transport chain complexes, amplifying the apoptotic signal. nih.gov

The Endoplasmic Reticulum (ER) and Golgi apparatus are critical for the biogenesis of autophagosomes during autophagy. embopress.orgnih.gov The ER can also be a source of stress signals that lead to apoptosis, often involving calcium dysregulation and its impact on mitochondrial function. mdpi.com

Peroxisomes and lysosomes are also involved in cellular homeostasis and degradation pathways. Peroxisomes can form de novo from the ER, and there is evidence of mitochondria-derived vesicles contributing to their biogenesis. nih.gov Lysosomes are the terminal destination for autophagosomes, where cellular material is degraded. nih.gov

The ability of a compound to influence processes like apoptosis, autophagy, and senescence inherently relies on its capacity to interact with and modulate the function of these critical organelles.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Coumaric acid (p-CA) |

| Cytochrome c |

| Bcl-2 |

| Bcl-xL |

| Bax |

| Coumarin |

| Gallic acid |

| Retinoic acid |

| Beclin-1 |

| N-acetyl cysteine |

Mitochondrial Function and Bioenergetics

There is currently a lack of available scientific data specifically investigating the impact of this compound on mitochondrial function and cellular bioenergetics. Research detailing its effects on key mitochondrial processes such as oxidative phosphorylation, mitochondrial membrane potential, ATP synthesis, and mitochondrial dynamics has not been identified in the public domain. Consequently, no data tables or detailed research findings on this specific topic can be provided at this time.

Endoplasmic Reticulum Stress Response

Specific studies detailing the role of this compound in the endoplasmic reticulum (ER) stress response are not available in the current scientific literature. There is no information on whether this compound modulates the unfolded protein response (UPR) or interacts with key ER stress sensors such as PERK, IRE1α, or ATF6. Therefore, a detailed account of its mechanisms related to ER stress cannot be compiled.

Lysosomal and Peroxisomal Activity Modulation

The influence of this compound on the activity of lysosomes and peroxisomes has not been a subject of published research to date. Information regarding its potential effects on lysosomal enzymatic activity, autophagy, or peroxisomal functions like fatty acid β-oxidation is absent from publicly accessible scientific databases. As a result, a summary of research findings or relevant data tables concerning the modulation of lysosomal and peroxisomal activity by this compound cannot be generated.

Pharmacological Research and Pre Clinical Investigations of 3 O Coumaroylasiatic Acid

In Vitro Pharmacological Characterization in Cell-Based Assays

Research into the direct effects of 3-O-Coumaroylasiatic acid on leukemia cell lines has not been extensively reported. However, studies on other triterpenoid (B12794562) derivatives have shown anti-leukemic potential. For instance, a derivative of 3α,24-dihydroxylup-20(29)-en-28-oic acid, demonstrated significant reduction in cell viability in both acute lymphoblastic leukemia (CCRF-CEM, REH, JURKAT, and MOLT-4) and acute myeloid leukemia (THP-1) cell lines by inducing apoptosis nih.gov. This suggests that other triterpenoid esters, potentially including this compound, could warrant investigation for similar activities.

In the context of solid tumors, a structurally analogous compound, 3-O-p-coumaroyltormentic acid , has been investigated for its effects on breast cancer stem cells. This compound demonstrated the ability to inhibit the proliferation of breast cancer cells and the formation of mammospheres, which are 3D cell cultures enriched in cancer stem cells researchgate.netnih.govnih.gov. Specifically, it was shown to reduce the CD44high/CD24low subpopulation, a marker for breast cancer stem cells, in the MDA-MB-231 cell line researchgate.netnih.govnih.gov. The parent compound, asiatic acid, has also been shown to have anti-tumor activity against various cancers, including breast, lung, and nasopharyngeal cancers, by inhibiting cancer cell migration and inducing apoptosis mdpi.com. For example, asiatic acid induced apoptosis in non-small cell lung cancer cells (A549) by inhibiting COX-2 activity mdpi.comnih.gov.

| Compound | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 3-O-p-coumaroyltormentic acid | MDA-MB-231 | Breast Cancer | Inhibition of mammosphere formation, reduction of CD44high/CD24low subpopulation | researchgate.netnih.govnih.gov |

| 3-O-p-coumaroyltormentic acid | MCF-7 | Breast Cancer | Inhibition of mammosphere formation | researchgate.net |

| Asiatic acid | A549 | Non-small cell lung cancer | Inhibition of cell proliferation and migration, induction of apoptosis | mdpi.comnih.gov |

| Asiatic acid | MCF-7 (Doxorubicin-resistant) | Breast Cancer | Promotion of apoptosis | mdpi.com |

Cardiomyocytes: Studies on other pentacyclic triterpenes and their esters, such as lupeol (B1675499) and lupeol linoleate, have demonstrated cardioprotective effects in animal models of cardiac injury nih.govresearchgate.netproquest.com. These compounds were found to mitigate oxidative stress and reverse biochemical alterations in cardiac tissue, suggesting that triterpenoid esters could have a beneficial role in cardiovascular health nih.govnih.govresearchgate.netproquest.comhilarispublisher.com.

Macrophages: The parent compound, asiatic acid, has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages mdpi.com. It reduces the expression of pro-inflammatory factors and inflammatory mediators like COX-2 and iNOS mdpi.com. Similarly, p-coumaric acid has been shown to inhibit the production of inflammatory cytokines in LPS-stimulated RAW264.7 macrophage cells by blocking NF-κB and MAPK signaling pathways researchgate.net.

Neuronal Cells: Asiatic acid has demonstrated significant neuroprotective effects in various in vitro and in vivo models mdpi.comnih.govfrontiersin.org. It has been shown to protect against neuronal mitochondrial apoptosis and reduce neuronal damage in models of cerebral ischemia and traumatic brain injury nih.gov. Asiaticoside (B1665284), a related triterpenoid, has also shown neuroprotective effects in primary cultured mouse cortical neurons exposed to glutamate-induced excitotoxicity nih.gov.

Currently, there is no published research investigating the effects of this compound in organoid or other 3D culture model systems. This represents a significant gap in the understanding of this compound's activity in more physiologically relevant in vitro models.

While specific enzymatic inhibition data for this compound is not available, studies on related compounds suggest potential activity against key enzymes involved in metabolic and inflammatory pathways.

α-glucosidase and α-amylase: Triterpenoids and their derivatives are known to possess α-glucosidase and α-amylase inhibitory activities, which are important for managing postprandial hyperglycemia nih.govnih.govnih.gov. For example, various pentacyclic triterpenes have demonstrated significant inhibitory effects on both enzymes nih.gov. While direct data for this compound is lacking, its triterpenoid structure suggests it may also exhibit such inhibitory properties.

COX-2: The parent compound, asiatic acid, has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with a reported IC50 value of 120.17 µM researchgate.netnih.gov. Molecular docking studies have indicated that asiatic acid can bind to the active site of the COX-2 enzyme researchgate.netnih.gov. This suggests that this compound, as an ester of asiatic acid, may retain or even have enhanced COX-2 inhibitory activity.

| Compound/Class | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Asiatic acid | COX-2 | 120.17 µM | researchgate.netnih.gov |

| Ursolic acid | α-Amylase | 22.6 ± 2.4 µM | nih.gov |

| Ursolic acid | α-Glucosidase | 12.1 ± 1.0 µM | nih.gov |

| Oleanolic acid | α-Amylase | 94.1 ± 6.7 µM | nih.gov |

| Oleanolic acid | α-Glucosidase | 35.6 ± 2.6 µM | nih.gov |

Pre-clinical Animal Models for Mechanistic Elucidation

There is a lack of direct in vivo studies on this compound in inflammatory disease models. However, the anti-inflammatory properties of its constituent parts, asiatic acid and p-coumaric acid, have been investigated in lipopolysaccharide (LPS)-induced inflammation models.

Asiatic acid has been shown to have anti-inflammatory effects in LPS-stimulated human corneal epithelial cells, where it decreased the generation of inflammatory factors and reactive oxygen species nih.govnih.gov. In animal models, p-coumaric acid has been shown to attenuate LPS-induced lung inflammation in rats by scavenging reactive oxygen species production nih.gov. It also demonstrated the ability to improve cardiac inflammation in an LPS-induced lung injury model ajol.info. These findings suggest that this compound, which combines both of these structural moieties, holds promise as a potential anti-inflammatory agent that warrants further investigation in preclinical animal models.

Cancer Research Models (e.g., Xenograft, Syngeneic models)

Preclinical cancer research frequently employs xenograft and syngeneic models to evaluate the efficacy of novel therapeutic agents. nih.govmdpi.commdpi.com Xenograft models involve implanting human tumor cells into immunodeficient mice, which allows for the study of human tumor growth and response to treatment. nih.gov Syngeneic models utilize tumor cell lines derived from the same inbred mouse strain into which they are implanted, providing a valuable tool for immuno-oncology research due to the host's competent immune system. nih.govmdpi.commdpi.com

Despite a thorough search, specific studies investigating the effects of this compound in either xenograft or syngeneic cancer models could not be identified. Consequently, no data on its potential anti-cancer activity in these preclinical settings is available to be presented.

Neurodegenerative Disease Models (e.g., Cognitive impairment, Stroke)

Animal models are crucial for understanding the pathology of neurodegenerative diseases and for testing potential neuroprotective therapies. Models of cognitive impairment, such as those induced by substances like scopolamine (B1681570) or aluminum chloride, are used to simulate conditions like Alzheimer's disease. researchgate.net Stroke models, commonly created through methods like middle cerebral artery occlusion (MCAo), aim to replicate the ischemic conditions of a stroke to test therapeutic interventions. nih.gov

No specific preclinical studies on the effects of this compound in established animal models of cognitive impairment or stroke were found in the available literature. Research on related compounds, such as p-Coumaric acid, has shown some neuroprotective effects in models of Alzheimer's disease, but this data is not directly applicable to this compound. nih.gov

Metabolic Disorder Models (e.g., Hyperlipidemia, Diabetes)

Research into metabolic disorders like hyperlipidemia and diabetes relies on various animal models. These can include genetic models, such as the obese Zucker rat, or diet-induced models where animals are fed high-fat or high-sucrose diets to induce conditions of hyperlipidemia, insulin (B600854) resistance, and hyperglycemia. researchgate.netresearchgate.net These models are essential for screening compounds that may improve lipid profiles or glycemic control.

Specific investigations into the pharmacological activity of this compound in animal models of hyperlipidemia or diabetes have not been reported in the reviewed scientific literature. Therefore, no data regarding its potential effects on metabolic parameters is available.

Fibrotic Disease Models (e.g., Liver, Kidney, Lung Fibrosis)

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to organ damage. Preclinical models are vital for studying anti-fibrotic agents. Liver fibrosis can be induced chemically with agents like carbon tetrachloride (CCl4), while lung fibrosis is often modeled using bleomycin. These models allow researchers to assess the potential of therapeutic candidates to halt or reverse the fibrotic process.

There is no available research data from preclinical models of liver, kidney, or lung fibrosis to indicate the potential anti-fibrotic activity of this compound.

Wound Healing Models

The evaluation of wound healing agents is often conducted using excision or incision wound models in animals, including diabetic models where healing is naturally impaired. These studies assess parameters such as wound closure rate, re-epithelialization, collagen deposition, and the expression of relevant growth factors.

No studies specifically examining the efficacy of this compound in preclinical wound healing models were identified. While research exists on the application of related polyphenols like p-Coumaric acid in enhancing diabetic wound healing, this cannot be extrapolated to this compound.

Pharmacokinetic Profiling in Pre-clinical Species

Absorption and Distribution Studies in Animal Models

Pharmacokinetic studies are fundamental to drug development, providing critical information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. In preclinical animal models, these studies determine how a compound is taken up by the body and where it travels, which is essential for understanding its potential therapeutic action and safety.

A review of available literature yielded no specific studies on the pharmacokinetic profile of this compound. There is no data available regarding its absorption or distribution characteristics in any preclinical animal models.

Metabolic Fate and Biotransformation Pathways in Vivo

While specific in vivo metabolic studies on this compound are not extensively documented, its metabolic fate can be inferred from the biotransformation of its constituent moieties: asiatic acid and p-coumaric acid. The primary initial step in the metabolism of this compound is likely the hydrolysis of the ester bond, catalyzed by various esterase enzymes present in the body, releasing asiatic acid and p-coumaric acid into circulation.

Asiatic Acid Metabolism: As a pentacyclic triterpenoid, asiatic acid undergoes both Phase I and Phase II metabolic reactions, primarily in the liver. mdpi.commdpi.commdpi.com

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically making the compound more polar. mdpi.commdpi.com For asiatic acid, this can include oxidation reactions such as hydroxylation, catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.com These reactions can occur at various positions on the triterpenoid skeleton.

Phase II Metabolism: Following Phase I, or directly if a suitable functional group is available, asiatic acid and its metabolites undergo conjugation reactions. mdpi.commdpi.com These reactions significantly increase water solubility, facilitating excretion. researchgate.net Common Phase II pathways include glucuronidation (conjugation with glucuronic acid) and sulfation (conjugation with a sulfate (B86663) group). mdpi.comresearchgate.net

p-Coumaric Acid Metabolism: p-Coumaric acid, a hydroxycinnamic acid, is also subject to extensive metabolism after absorption.

Phase I Metabolism: Similar to other phenolic compounds, p-coumaric acid can be hydroxylated.

Phase II Metabolism: The predominant metabolic pathways for p-coumaric acid are conjugation reactions. These include glucuronidation and sulfation of the phenolic hydroxyl group and the carboxylic acid group. researchgate.net Microbial metabolism in the gut can also lead to the formation of metabolites like 3-hydroxyphenylpropionic acid. nih.gov

Excretion Routes and Clearance Mechanisms

The excretion of this compound metabolites is dictated by their physicochemical properties, particularly their polarity and molecular weight.

Following oral administration, the metabolites of the asiatic acid moiety are predominantly eliminated through the fecal route. nih.gov Studies on related triterpenoids from Centella asiatica have shown that after oral dosing, the metabolites are found almost exclusively in the feces, suggesting that biliary excretion is the primary clearance pathway for these high-molecular-weight compounds. nih.gov

Conversely, metabolites of p-coumaric acid and other smaller phenolic acids are typically cleared by the kidneys and excreted in the urine. researchgate.net The increased water solubility of the glucuronide and sulfate conjugates facilitates their renal clearance. Therefore, it is anticipated that the body clears the components of this compound via two main routes: the higher molecular weight triterpenoid metabolites are excreted via the feces, while the smaller phenolic acid metabolites are eliminated through the urine.

Determination of Bioavailability and Systemic Exposure

The systemic exposure and bioavailability of this compound are expected to be low, a characteristic shared by its parent compounds, asiatic acid and p-coumaric acid. nih.govrasayanjournal.co.in Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov

Studies on asiatic acid have demonstrated poor oral bioavailability. One study in rats reported an absolute oral bioavailability of only 16.25%. rasayanjournal.co.in Another study investigating a standardized extract of Centella asiatica found that the bioavailability of its triterpenoid glycosides, which are precursors to asiatic acid, was less than 1%. nih.gov This low bioavailability is attributed to a combination of poor aqueous solubility and rapid first-pass metabolism in the liver. rasayanjournal.co.in

Hydroxycinnamic acids like p-coumaric acid also exhibit limited bioavailability, though they are generally absorbed to a greater extent than large triterpenoids. nih.gov Pharmacokinetic studies in humans have successfully quantified p-coumaric acid in plasma, indicating systemic absorption. mdpi.commdpi.com However, extensive metabolism limits the amount of the parent compound that reaches systemic circulation unchanged. nih.gov Esterification, as seen in this compound, can sometimes be employed as a prodrug strategy to improve the bioavailability of phenolic compounds. nih.gov

The table below summarizes representative pharmacokinetic parameters for asiatic acid and p-coumaric acid from preclinical and clinical studies.

| Compound | Species | Dose | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |

| Asiatic Acid | Rat | 10 mg/kg (oral) | 0.098 µg/mL | 2.13 h | 0.61 µg·h/mL | 16.25 | rasayanjournal.co.in |

| Asiatic Acid | Human | 60 mg (oral, chronic) | 126.9 ng/mL | 4.1 h | 1297.2 ng·h/mL | Not Determined | nih.gov |

| p-Coumaric Acid | Human | 258 mg (oral) | 26.55 ± 14.12 ng/mL | 1.04 ± 0.69 h | 66.82 ± 33.32 ng·h/mL | Not Determined | mdpi.commdpi.com |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Identification of Pharmacophores and Key Structural Motifs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. fiveable.me For a hybrid molecule like this compound, the pharmacophore consists of key features from both the ursane-type triterpenoid backbone and the coumaroyl moiety.

Triterpenoid Pharmacophore: The pentacyclic ursane (B1242777) skeleton of asiatic acid is a crucial scaffold. mdpi.com Key features that contribute to its biological activities include:

Hydroxyl Groups: The hydroxyl groups at positions C-2, C-3, and C-23 are critical for forming hydrogen bonds with biological targets. mdpi.com Their specific stereochemistry (e.g., 2α, 3β) is also important for receptor binding. nih.gov

Carboxyl Group: The carboxylic acid at C-28 is another key feature, capable of forming ionic interactions or hydrogen bonds. mdpi.com

Hydrophobic Skeleton: The rigid, lipophilic triterpenoid backbone facilitates membrane permeability and hydrophobic interactions within protein binding pockets. acs.org

Phenolic Hydroxyl Group: This group is a hydrogen bond donor and acceptor and is crucial for the antioxidant activity of phenolic acids. nih.gov

Aromatic Ring: The ring can engage in π-π stacking or hydrophobic interactions with protein residues. mdpi.com

α,β-Unsaturated Carbonyl System: This conjugated system contributes to the planarity of the moiety and can act as a Michael acceptor, potentially forming covalent bonds with targets. It also plays a role in electron delocalization, which is important for antioxidant activity. nih.govresearchgate.net

The combination of these features in this compound creates a molecule with a large, rigid hydrophobic core decorated with multiple hydrogen bonding sites and an aromatic, electron-rich moiety, suggesting the potential for potent and specific interactions with various biological targets.

Impact of Specific Functional Group Modifications on Biological Activity

Structure-activity relationship (SAR) studies on asiatic acid and related triterpenoids have demonstrated that modifications to specific functional groups can significantly alter biological activity. nih.gov

Modifications at C-2, C-3, and C-23: The hydroxyl groups on the A-ring are frequent targets for modification. Protecting these groups, for instance by forming an isopropylidene derivative, has been shown to influence wound-healing activity. nih.gov Introducing amide groups at these positions can significantly enhance antitumor activity. mdpi.com

Modifications at C-28: The C-28 carboxyl group is a key site for modification. Esterification or amidation at this position is a common strategy to improve the pharmacological profile. mdpi.comnih.gov For example, introducing amino acids at C-28 has been shown to enhance the water solubility and antitumor activity of oleanolic acid, a structurally similar triterpenoid. nih.gov Benzyl esterification of asiatic acid at the C-28 position increased its inhibitory activity against glycogen (B147801) phosphorylase by four-fold. mdpi.com

These findings suggest that the specific arrangement and nature of functional groups on the this compound structure are critical determinants of its biological effects.

Conformational Analysis and Ligand-Protein Recognition

The three-dimensional conformation of this compound is crucial for its interaction with protein targets. The rigid pentacyclic backbone of the asiatic acid moiety restricts its conformational flexibility, presenting its functional groups in a well-defined spatial arrangement. nih.gov

Molecular docking and molecular dynamics simulations have been used to study the binding of asiatic acid and related triterpenoids to various protein targets. These studies provide insights into the specific ligand-protein recognition mechanisms. For example, asiatic acid has been shown to have a strong binding affinity for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of inflammation and lipid metabolism. mdpi.com

The recognition process involves a combination of intermolecular forces:

Hydrogen Bonds: The hydroxyl groups at C-2 and C-23 and the carboxyl group at C-28 of the asiatic acid moiety are primary sites for hydrogen bonding with amino acid residues in the protein's active site. mdpi.comresearchgate.net The phenolic hydroxyl and carbonyl oxygen of the p-coumaroyl group can also participate in such interactions.

Hydrophobic Interactions: The extensive, nonpolar surface of the triterpenoid skeleton interacts favorably with hydrophobic pockets in the target protein. mdpi.com

Molecular dynamics simulations of the asiatic acid-PPARγ complex have shown that it forms a stable interaction, with key hydrogen bonds being formed with amino acid residues such as SER 289, HIS 323, and HIS 449. mdpi.com The stability of this complex is fundamental to its ability to modulate the protein's function. The specific conformation adopted by the molecule upon binding is critical, as even minor structural changes, such as the position of methyl groups, can alter the binding mode and biological activity of triterpenoids. nih.govnih.gov

Design and Synthesis of Novel Derivatives for Targeted Research

The inherent chemical structure of asiatic acid, the foundational compound of this compound, presents numerous opportunities for chemical alteration. This makes it a prime candidate for the development of new derivatives with potentially heightened pharmacological effects. Scientific efforts have been concentrated on the modification of hydroxyl groups at positions C-2, C-3, and C-23, along with the carboxyl group at C-28, to investigate structure-activity relationships (SAR) and create compounds with better strength and specificity for various therapeutic uses. mdpi.comresearchgate.net

A frequently used method is the esterification or amidation of the C-28 carboxyl group. A range of new asiatic acid derivatives featuring substituted amide groups at the C-28 position have been synthesized. These have demonstrated significant cytotoxic effects on various cancer cell lines, sometimes surpassing the effectiveness of both the original compound and established positive controls like etoposide. nih.gov Another tactic involves altering the hydroxyl groups on the A-ring of the triterpenoid structure. For instance, the C-23 hydroxyl group has undergone selective oxidation, and subsequent changes to the new carboxyl group have resulted in the creation of new derivatives. Testing these compounds on human cancer cell lines has shown compelling SAR, emphasizing the role of particular structural elements in cytotoxic effectiveness. mdpi.com

Additionally, hybrid molecules have been formulated by merging the asiatic acid framework with other pharmacologically active components. For example, derivatives that include α-aminophosphonate groups or 1,2,3-triazole rings have been created and assessed for their anti-tumor and anti-inflammatory capabilities. In the initial design stages, molecular docking studies are often used to forecast how these new derivatives will bind with their intended biological targets, such as survivin, a protein that plays a role in the survival of cancer cells. nih.gov

The table below outlines some of the synthetic methods used to create new asiatic acid derivatives.

| Modification Site | Synthetic Strategy | Resulting Derivatives |

| C-28 Carboxyl Group | Amidation with various amines | C-28 Amide derivatives nih.gov |

| C-23 Hydroxyl Group | Selective oxidation followed by amidation | C-23 Amide derivatives mdpi.com |

| C-28 Carboxyl Group | Formation of 1,2,3-triazole hybrids | Asiatic acid-1,2,3-triazole derivatives |

| A-Ring | Framework modification to a pentameric A-ring with an α,β-unsaturated carbonyl group | A-nor asiatic acid derivatives rsc.org |

| C-28 Carboxyl Group | Esterification with amino acid esters | C-28 amino acid ester derivatives |

These synthetic endeavors yield a collection of new compounds for targeted research, aiming to clarify mechanisms of action and pinpoint promising candidates for more advanced preclinical studies.

Pharmacodynamic Biomarker Identification in Pre-clinical Models

Identifying pharmacodynamic biomarkers is a vital part of the pre-clinical assessment of this compound and its related compounds. These biomarkers act as measurable signals of the compound's biological impact, crucial for comprehending its mechanism of action and for determining appropriate dosages in subsequent research. Based on the recognized anti-inflammatory and neuroprotective qualities of asiatic acid and other triterpenes from Centella asiatica, pre-clinical research has centered on biomarkers linked to these functions. nih.govelsevierpure.comfrontiersin.org

In pre-clinical inflammation studies, a primary group of pharmacodynamic biomarkers consists of pro-inflammatory cytokines and enzymes active in the inflammatory process. The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are typically measured in tissues and body fluids after the administration of the test substance in animal inflammation models, such as those triggered by lipopolysaccharide (LPS). mdpi.comresearchgate.netnih.govresearchgate.net The expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce important inflammatory mediators, are also frequently evaluated. researchgate.netresearchgate.net The regulation of signaling pathways that control the expression of these inflammatory molecules, like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, serve as significant biomarkers. researchgate.netnih.gov The activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway are also examined as signs of anti-inflammatory and antioxidant activities, respectively. researchgate.netnih.gov

In the context of evaluating neuroprotective benefits, Brain-Derived Neurotrophic Factor (BDNF) has been singled out as a key biomarker. frontiersin.org BDNF is a critical neurotrophin that supports neuron survival, differentiation, and synaptic flexibility. In pre-clinical trials for neurodegenerative conditions or cognitive decline, a rise in BDNF expression in the brain after treatment with this compound or similar compounds would strongly suggest a neuroprotective or cognition-enhancing impact. frontiersin.org

The following table provides a summary of important pharmacodynamic biomarkers that have been identified in pre-clinical models for evaluating the effectiveness of compounds related to this compound.

| Therapeutic Area | Biomarker | Pre-clinical Model |

| Anti-inflammatory | TNF-α, IL-6, IL-1β | LPS-induced inflammation models mdpi.comresearchgate.netnih.govresearchgate.net |

| Anti-inflammatory | iNOS, COX-2 | In vitro and in vivo inflammation models researchgate.netresearchgate.net |

| Anti-inflammatory | NF-κB, MAPK pathway activation | Cellular models of inflammation researchgate.netnih.gov |

| Anti-inflammatory | PPAR-γ activation | Cellular and animal models researchgate.net |

| Antioxidant | Nrf2 pathway activation | Models of oxidative stress nih.gov |

| Neuroprotection | Brain-Derived Neurotrophic Factor (BDNF) | Models of neurodegeneration and cognitive impairment frontiersin.org |

The confirmation and validation of these pharmacodynamic biomarkers in pre-clinical settings are essential for deepening our knowledge of the therapeutic possibilities of this compound and for the informed planning of subsequent clinical trials.

Analytical Methodologies for 3 O Coumaroylasiatic Acid Research

Extraction and Sample Preparation Techniques from Complex Matrices (Plant, Biological Fluids, Tissues)

The initial and critical step in the analysis of 3-O-Coumaroylasiatic acid is its extraction from the source material, which is often a complex mixture. The choice of extraction technique is pivotal for achieving high recovery and purity of the target analyte. Both conventional and modern extraction methods are utilized, with the selection depending on the nature of the matrix and the desired scale of the extraction.

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from a liquid sample. While specific SPE protocols for this compound are not extensively documented, methods for related triterpenoids and phenolic compounds can be adapted. The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a suitable solvent.

For compounds with characteristics similar to this compound, which possesses both hydrophobic (triterpene backbone) and polar (hydroxyl, carboxyl, and coumaroyl moieties) features, reversed-phase SPE cartridges, such as C18, are often employed. The general procedure involves:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.

Loading: The sample, dissolved in a suitable solvent, is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove impurities that are not strongly retained.

Elution: A stronger solvent is used to elute the analyte of interest.

For the enrichment of caffeoylquinic acids, which are structurally related to the coumaroyl moiety of the target compound, macroporous resins like D101 have proven effective.

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases. This method is often used for the preliminary purification of target compounds from crude extracts. For acidic compounds like this compound, pH modification of the aqueous phase can be a powerful tool to enhance separation.

A common approach involves partitioning the crude extract between an aqueous phase and a water-immiscible organic solvent. For instance, caffeoylquinic acid isomers have been successfully separated using a two-phase solvent system of ethyl acetate-water (1:1, v/v) nih.gov. Given the structural similarities, this solvent system could be a starting point for the extraction of this compound. The process generally involves adjusting the pH of the aqueous layer to suppress the ionization of the carboxylic acid group, thereby increasing its solubility in the organic phase.

Accelerated Solvent Extraction (ASE) is a more modern and efficient technique that utilizes elevated temperatures and pressures to enhance the extraction process. iaea.org These conditions increase the solubility and mass transfer of the analyte while decreasing the viscosity of the solvent, leading to faster and more complete extractions with reduced solvent consumption. iaea.org

Table 1: General Parameters for Accelerated Solvent Extraction of Triterpenoids